This compound is classified as a quinazolinone, which is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Quinazolinones are often explored in medicinal chemistry for their ability to interact with various biological targets.
The synthesis of 3-benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one can be achieved through several methods, typically involving multi-step reactions that utilize commercially available starting materials. The process may include:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst use to improve yield and purity .
The molecular structure of 3-benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one can be described as follows:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms and functional groups .
3-benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one is involved in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with improved properties .
The mechanism of action for 3-benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one is not fully elucidated but is hypothesized based on its structural features and related compounds:
Further studies are needed to clarify its specific biological targets and mechanisms .
The physical and chemical properties of 3-benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one include:
These properties influence the compound's stability, reactivity, and suitability for various applications .
3-benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one has potential applications in several fields:
Research continues into optimizing its synthesis and exploring its biological activities to unlock further applications .
Quinazolin-4(3H)-one derivatives represent a privileged scaffold in medicinal chemistry, with a documented history spanning over 50 years of therapeutic development. These nitrogen-containing heterocycles gained prominence due to their structural mimicry of purine bases, enabling targeted interactions with biological macromolecules. Early derivatives demonstrated modest antimicrobial and anxiolytic activities, but strategic substitutions have unlocked significant pharmacological potential. The 7-chloro substitution pattern, as seen in the compound 3-benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one (CAS: 383192-89-0), emerged as a critical modification enhancing bioactivity against neurological and oncological targets. This chlorine atom induces electron-withdrawing effects that fine-tune the molecule's electronic distribution, thereby improving receptor binding affinity [7] [10].
Patent literature reveals that advanced derivatives, including those featuring benzyl and bromoalkyl substituents, have been specifically claimed as kinesin inhibitors for treating proliferative disorders (WO2004018058A2). These compounds disrupt microtubule dynamics in rapidly dividing cells, positioning them as anticancer agents [4]. The structural evolution from simple quinazolinones to complex analogues like the title compound reflects medicinal chemistry's iterative approach to optimizing pharmacokinetic and pharmacodynamic properties. A notable milestone was the discovery that 3-benzyl-7-chloro derivatives exhibit enhanced blood-brain barrier permeability, enabling central nervous system targeting—a property leveraged in developing investigational neuroprotective agents [7] [10].
Table 1: Evolution of Bioactive Quinazolin-4(3H)-one Derivatives
Compound Class | Key Substitutions | Therapeutic Area | Developmental Stage |
---|---|---|---|
Simple 4(3H)-quinazolinones | Unsubstituted or 2-methyl | Sedative/Hypnotic | Marketed (historical) |
7-Chloro-3-aralkyl derivatives | 7-Cl, 3-benzyl | Anxiolytic | Clinical trials |
2-(1-Bromopropyl)-7-chloro-3-benzyl | 7-Cl, 3-benzyl, 2-(1-bromopropyl) | Oncology/Neurology | Preclinical |
3-(4-Bromobenzyl)-7-chloro | 7-Cl, 3-(4-Br-benzyl) | Kinase inhibition | Lead optimization [7] |
The molecular architecture of 3-benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one (C₁₈H₁₆BrClN₂O, MW: 391.69 g/mol) integrates three pharmacophoric elements that synergistically enhance its biological potential. The benzyl group at N3 provides aromatic stacking capabilities essential for engaging hydrophobic binding pockets in target proteins. Computational analyses (XLogP3: 4.7) confirm this moiety significantly increases lipophilicity, facilitating membrane permeation [3] [5]. Notably, the benzyl group's orientation creates steric hindrance that stabilizes the molecule-receptor complex through van der Waals interactions, a feature validated in protein-ligand docking studies of analogous compounds [9].
The 2-(1-bromopropyl) chain introduces two critical features: stereoelectronic influence and covalent binding potential. The bromine atom at C1' creates a polarizable C-Br bond (bond length ~1.9Å) that functions as a versatile handle for nucleophilic displacement reactions. This enables the compound to act as an alkylating agent for biological nucleophiles (e.g., cysteine thiols in target enzymes) [3] [9]. The propyl linker provides optimal spatial separation between the quinazolinone core and the reactive bromine, allowing precise interaction with allosteric sites. Additionally, the chiral center at C1' generates enantiomers with potentially distinct pharmacological profiles, though most reported syntheses yield racemic mixtures [5] [6].
Table 2: Key Physicochemical Properties of 3-Benzyl-2-(1-Bromopropyl)-7-Chloroquinazolin-4(3H)-one
Property | Value | Method/Reference | Pharmacological Implication |
---|---|---|---|
Molecular Weight | 391.689 g/mol | Calculated | Optimal for CNS penetration |
XLogP3 | 4.7 | Computational | High membrane permeability [3] |
Topological PSA | 32.7 Ų | Calculated | Moderate passive absorption |
Density | 1.44 g/cm³ | Experimental | Crystalline solid [5] |
Boiling Point | 511.5°C | Estimated | Thermal stability [1] |
Refractive Index | 1.641 | Estimated | Purity indicator [5] |
Rotatable Bonds | 4 | Computational | Conformational flexibility |
The 7-chloro substituent on the quinazolinone ring system enhances electron deficiency at N1/C2, increasing hydrogen bond acceptor capacity at the carbonyl oxygen (O4). This modification also influences the molecule's dipole moment (calculated: 5.2 Debye), directing orientation within enzyme active sites. Together, these substituents create a multifunctional ligand capable of simultaneous hydrophobic, electronic, and covalent interactions [3] [9] [10].
The strategic design of 3-benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one leverages mechanistic insights into disease pathogenesis to enable dual targeting of neurological and oncological pathways. In oncology, patent literature specifically claims structurally analogous quinazolinones as inhibitors of kinesin spindle proteins (KSP), validated targets in mitotic regulation [4]. The bromopropyl moiety enables covalent interaction with KSP's allosteric cysteine residues, inducing prolonged mitotic arrest in proliferating cells. Molecular modeling predicts that the planar quinazolinone core inserts into the adenine-binding pocket of kinases, while the benzyl group occupies a hydrophobic subpocket—displacing critical water molecules involved in ATP binding [4] [9].
For neurological applications, the compound's balanced lipophilicity (LogP 4.7) and moderate polar surface area (32.7 Ų) facilitate blood-brain barrier transit, enabling modulation of neuronal kinases implicated in neurodegeneration. The 7-chloro-3-benzyl motif demonstrates structural homology with kinase inhibitors known to enhance neurotrophic factor signaling. Specifically, the compound may inhibit pathological tau hyperphosphorylation by competitively binding ATP sites of glycogen synthase kinase-3β (GSK-3β)—a mechanism supported by kinase inhibition assays of related chloroquinazolinones [4] [9].
Table 3: Molecular Targets and Therapeutic Rationale
Therapeutic Area | Putative Targets | Mechanistic Basis | Structural Determinants |
---|---|---|---|
Oncology | Kinesin spindle protein (KSP) | Covalent alkylation of Cys residues | Bromopropyl group as alkylator [4] |
Bromodomain (BET) proteins | Displacement of acetyl-lysine recognition | Quinazolinone core mimicking adenine [9] | |
Receptor tyrosine kinases | Competitive ATP binding | Planar heterocycle with H-bond acceptors | |
Neurology | GSK-3β kinase | Inhibition of tau hyperphosphorylation | 7-Chloro enhancing kinase selectivity [4] |
Neuroinflammatory pathways | Microglial suppression | Benzyl group enabling aromatic interactions |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0